Cas no 1540706-18-0 (4-(1-aminocyclopentyl)-2-fluorophenol)
4-(1-Aminocyclopentyl)-2-fluorophenol is a fluorinated phenolic compound featuring a cyclopentylamine substituent, which enhances its structural versatility for synthetic applications. The presence of both an amine and a hydroxyl group on an aromatic ring, along with fluorine substitution, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopentyl ring contributes to conformational rigidity, potentially improving binding affinity in target molecules. Its fluorine atom can influence electronic properties, enhancing metabolic stability in drug design. This compound is particularly useful in the development of bioactive molecules, where precise functional group placement is critical. High purity and well-defined reactivity further support its utility in complex organic transformations.

1540706-18-0 structure
Product name:4-(1-aminocyclopentyl)-2-fluorophenol
4-(1-aminocyclopentyl)-2-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-aminocyclopentyl)-2-fluorophenol
- 1540706-18-0
- EN300-1794428
-
- インチ: 1S/C11H14FNO/c12-9-7-8(3-4-10(9)14)11(13)5-1-2-6-11/h3-4,7,14H,1-2,5-6,13H2
- InChIKey: KPDDESFPHDSFSW-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1(CCCC1)N)O
計算された属性
- 精确分子量: 195.105942232g/mol
- 同位素质量: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 46.2Ų
4-(1-aminocyclopentyl)-2-fluorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794428-2.5g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1794428-0.5g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1794428-0.25g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1794428-10g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1794428-0.05g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1794428-1.0g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1794428-1g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1794428-5.0g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1794428-0.1g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1794428-10.0g |
4-(1-aminocyclopentyl)-2-fluorophenol |
1540706-18-0 | 10g |
$4360.0 | 2023-06-02 |
4-(1-aminocyclopentyl)-2-fluorophenol 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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